molecular formula C16H13NO3 B11713398 Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate

Cat. No.: B11713398
M. Wt: 267.28 g/mol
InChI Key: IGVPVTJRTRLHHO-JLHYYAGUSA-N
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Description

ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a phenyl group and a cyano group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-phenylfuran-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the product. The use of catalysts and automated systems further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE can be compared with other furan derivatives, such as:

  • ETHYL (2E)-2-CYANO-3-(5-METHYLFURAN-2-YL)PROP-2-ENOATE
  • ETHYL (2E)-2-CYANO-3-(5-CHLOROFURAN-2-YL)PROP-2-ENOATE
  • ETHYL (2E)-2-CYANO-3-(5-BROMOFURAN-2-YL)PROP-2-ENOATE

These compounds share similar structural features but differ in the substituents on the furan ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE is unique due to the phenyl group, which enhances its stability and potential for diverse chemical transformations.

Biological Activity

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H12N2O5 and a molecular weight of approximately 324.29 g/mol. The compound features a cyano group (-C≡N) and a furan ring, which are critical for its biological activity. The unique structural attributes contribute to its reactivity and interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines, including breast, lung, and colon cancer cells. The presence of the cyano group enhances the compound's ability to induce apoptosis in these cells, making it a candidate for further development as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.8Cell cycle arrest at G1 phase
HT-29 (Colon Cancer)10.5Inhibition of proliferation

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The cyano group acts as an electrophile, allowing the compound to interact with nucleophilic sites on proteins and enzymes.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Signal Transduction Modulation : this compound may modulate signaling pathways related to cell growth and apoptosis through its interactions with cellular receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor size compared to control groups.
  • Antimicrobial Efficacy Assessment : Research conducted by demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections.
  • Mechanistic Insights : A mechanistic study revealed that this compound induces apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C16H13NO3/c1-2-19-16(18)13(11-17)10-14-8-9-15(20-14)12-6-4-3-5-7-12/h3-10H,2H2,1H3/b13-10+

InChI Key

IGVPVTJRTRLHHO-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N

Origin of Product

United States

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